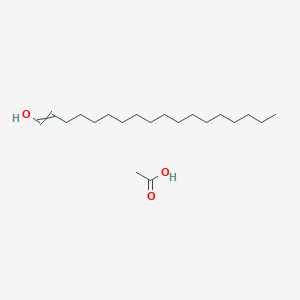

Acetic acid;octadec-1-en-1-ol

Description

Properties

CAS No. |

64661-64-9 |

|---|---|

Molecular Formula |

C20H40O3 |

Molecular Weight |

328.5 g/mol |

IUPAC Name |

acetic acid;octadec-1-en-1-ol |

InChI |

InChI=1S/C18H36O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-2(3)4/h17-19H,2-16H2,1H3;1H3,(H,3,4) |

InChI Key |

IQPFPNSJBDZGMI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCC=CO.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;octadec-1-en-1-ol typically involves the esterification reaction between acetic acid and octadec-1-en-1-ol. This reaction is catalyzed by a strong acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester and water . The general reaction can be represented as follows:

CH3COOH+C18H36OH→CH3COOC18H35+H2O

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the reactants are continuously fed, and the ester is continuously removed to drive the reaction to completion. The use of catalysts and optimized reaction conditions ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;octadec-1-en-1-ol undergoes various chemical reactions, including:

Oxidation: The alcohol group in octadec-1-en-1-ol can be oxidized to form aldehydes or carboxylic acids.

Reduction: The ester can be reduced to form the corresponding alcohol and carboxylic acid.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of octadec-1-en-1-al or octadec-1-en-1-oic acid.

Reduction: Formation of octadec-1-en-1-ol and acetic acid.

Substitution: Formation of different esters or amides depending on the nucleophile used.

Scientific Research Applications

Acetic acid;octadec-1-en-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid;octadec-1-en-1-ol involves its interaction with biological membranes and enzymes. The ester group can be hydrolyzed by esterases to release acetic acid and octadec-1-en-1-ol, which can then interact with cellular components. The long-chain alcohol can integrate into lipid bilayers, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Acetic Acid

Chemical Formula : CH₃COOH

CAS Number : 64-19-7

Acetic acid is a simple carboxylic acid widely used in food preservation (as vinegar), chemical synthesis (e.g., production of polyethylene terephthalate), and industrial processes. It is a colorless liquid with a pungent odor and a boiling point of 118°C . Its thermodynamic properties include a standard enthalpy of formation (ΔfH°gas) of -433 ± 3 kJ/mol and entropy (S°gas) of 282.84 J/mol·K .

Octadec-1-en-1-ol

Chemical Formula: C₁₈H₃₆O Structure: An 18-carbon monounsaturated alcohol with a double bond at the 1-position.

- Oleyl alcohol (octadec-9-en-1-ol, CAS 143-28-2): A C18 alcohol with a double bond at position 9, used in cosmetics and pharmaceuticals .

- 1-Octadecanol (stearyl alcohol, CAS 112-92-5): A saturated C18 alcohol with applications in surfactants and lubricants . Octadec-1-en-1-ol is hypothesized to exhibit properties intermediate between saturated alcohols (e.g., 1-octadecanol) and unsaturated analogs (e.g., oleyl alcohol), with reactivity influenced by the terminal double bond.

Comparison with Similar Compounds

Acetic Acid vs. Formic Acid

Key Differences :

Acetic Acid vs. Glacial Acetic Acid

Key Insight : Glacial acetic acid’s purity enhances its utility in organic synthesis but requires stringent safety protocols .

Octadec-1-en-1-ol vs. Similar Alcohols

Structural Impact :

Acetic Acid in Manufacturing

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.